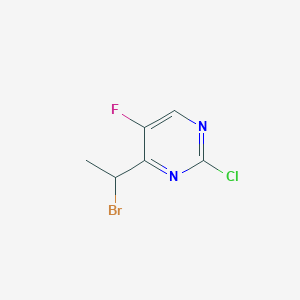
4-(1-Bromoethyl)-2-chloro-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Bromoethyl)-2-chloro-5-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-2-chloro-5-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 2-chloro-5-fluoropyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to control the reactivity of the halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques like recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromoethyl)-2-chloro-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrimidine oxides or reduced to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of dehalogenated pyrimidines.
Scientific Research Applications
4-(1-Bromoethyl)-2-chloro-5-fluoropyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(1-Bromoethyl)-2-chloro-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This interaction can disrupt normal cellular processes, leading to cytotoxic effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
- 4-Ethyl-5-fluoropyrimidine
- 6-Ethyl-5-fluoropyrimidin-4(3H)-one
- 4-Chloro-6-ethyl-5-fluoropyrimidine
Uniqueness
4-(1-Bromoethyl)-2-chloro-5-fluoropyrimidine is unique due to the specific combination of halogen atoms attached to the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
188416-46-8 |
|---|---|
Molecular Formula |
C6H5BrClFN2 |
Molecular Weight |
239.47 g/mol |
IUPAC Name |
4-(1-bromoethyl)-2-chloro-5-fluoropyrimidine |
InChI |
InChI=1S/C6H5BrClFN2/c1-3(7)5-4(9)2-10-6(8)11-5/h2-3H,1H3 |
InChI Key |
HNRVNZSHWCXVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NC=C1F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















